3-(2-Chlorophenyl)propane-1-thiol
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Overview
Description
3-(2-Chlorophenyl)propane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)propane-1-thiol typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form an intermediate isothiourea salt. This intermediate is then hydrolyzed with a base to yield the desired thiol. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents like iodine (I2) or bromine (Br2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiols depending on the nucleophile used
Scientific Research Applications
3-(2-Chlorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study the effects of thiol modifications on protein structure and function.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and redox biology.
Industry: Thiols are used in various industrial applications, including the production of polymers, resins, and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)propane-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)propane-1-thiol: Similar structure but with a fluorine atom instead of chlorine.
3-(2-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(2-Chlorophenyl)propane-1-thiol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(2-chlorophenyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRRIBUEFLNITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCS)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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